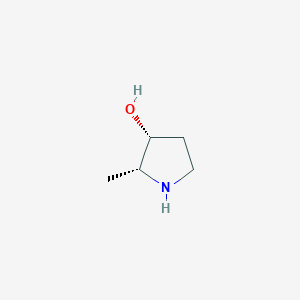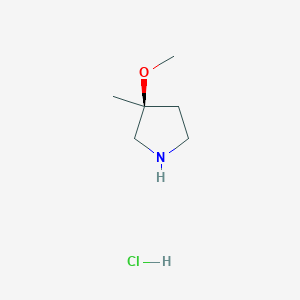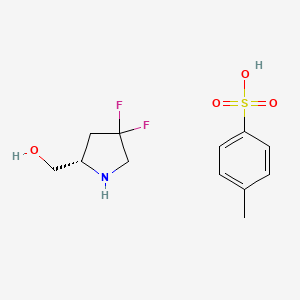
cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-vinyl-pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-vinyl-pyrrolidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is substituted with a tert-butyl-dimethyl-silanyloxymethyl group and a vinyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-vinyl-pyrrolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the pyrrolidine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the tert-butyl-dimethyl-silanyloxymethyl group through a silylation reaction. The vinyl group can be introduced via a vinylation reaction, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-vinyl-pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The tert-butyl-dimethyl-silanyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction can produce saturated pyrrolidine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-vinyl-pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-vinyl-pyrrolidine depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the Boc group and the silyl ether group can influence the compound’s binding affinity and selectivity for its target. The vinyl group can participate in covalent interactions with target proteins, leading to irreversible inhibition or activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-hydroxymethyl-azetidine: This compound features a similar silyl ether group but has a hydroxymethyl group instead of a vinyl group.
cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-4-formyl-azetidine: This compound has a formyl group in place of the vinyl group.
Uniqueness
The uniqueness of cis-1-Boc-2-(tert-butyl-dimethyl-silanyloxymethyl)-5-vinyl-pyrrolidine lies in the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The vinyl group, in particular, allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
tert-butyl (2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-ethenylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO3Si/c1-10-14-11-12-15(13-21-23(8,9)18(5,6)7)19(14)16(20)22-17(2,3)4/h10,14-15H,1,11-13H2,2-9H3/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVVNZCHDZXXPV-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C=C)CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC[C@@H]1C=C)CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![endo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride](/img/structure/B8192112.png)
![(3R,4R)-1-Azabicyclo[2.2.1]heptan-3-amine](/img/structure/B8192115.png)

![endo-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester](/img/structure/B8192147.png)
![(1S,3S,4R)-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester](/img/structure/B8192155.png)





